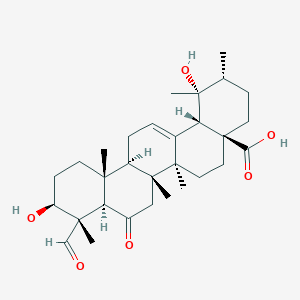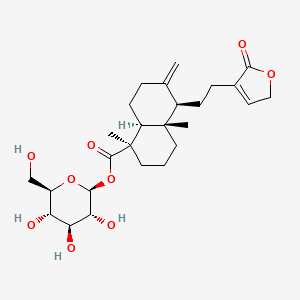
3,19-二羟基-6,23-二酮-12-齐墩果烯-28-酸
描述
3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is a natural triterpenoid isolated from the herbs of Uncaria sessilifructus . It is a powder with a molecular formula of C30H44O6 . The compound is intended for laboratory use only .
Molecular Structure Analysis
The molecular structure of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is consistent with the structure identified by 1H-NMR . The molecular weight of the compound is 500.7 g/mol .Physical and Chemical Properties Analysis
3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is a powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc . The compound should be protected from air and light, and stored in a refrigerator or freezer at 2-8 °C .科学研究应用
核磁共振光谱分析
Ma等人在《化学磁共振》杂志(2008年)上的研究重点是为多羟基化12-齐墩果烯型三萜类化合物(包括3,19-二羟基-6,23-二酮-12-齐墩果烯-28-酸)的1H和13C核磁共振信号进行完全分配。这项研究对于理解该化合物的化学结构和性质至关重要 (Ma、Yang和Zhang,2008)。
抑制活性和细胞毒性
Wu等人在《天然产物研究》(2014年)中发现,从蔷薇中分离出的类似于3,19-二羟基-6,23-二酮-12-齐墩果烯-28-酸的化合物对巨噬细胞系中的一氧化氮生成表现出中等的抑制活性。这表明潜在的抗炎应用 (Wu等,2014)。
对癌细胞的细胞毒活性
王等人(2019年)在《植物化学快报》中发表的研究确定了与3,19-二羟基-6,23-二酮-12-齐墩果烯-28-酸在结构上相关的化合物,对A549细胞(一种肺癌)具有显着的细胞毒活性。这突出了这些化合物在癌症研究中的潜力 (王等人,2019)。
抗肿瘤特性
王等人(2012年)的一项研究调查了与3,19-二羟基-6,23-二酮-12-齐墩果烯-28-酸相似的化合物熊果酸的抗肿瘤特性。该研究发现,在各种人类癌细胞系中具有显着的抗增殖活性,表明在癌症治疗中的潜在应用 (王等人,2012)。
成骨细胞生长增强
朴等人(2010年)在《药理学研究档案》中从五加皮中分离出一种与3,19-二羟基-6,23-二酮-12-齐墩果烯-28-酸在结构上相关的化合物,该化合物显着增加了成骨细胞的生长和分化。这表明在骨骼健康和预防骨质疏松症方面的潜在应用 (朴等人,2010)。
生化分析
Biochemical Properties
3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of lipopolysaccharide (LPS)-activated nitric oxide (NO) production in RAW264.7 cells . This inhibition suggests that 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid may interact with enzymes involved in the inflammatory response, such as inducible nitric oxide synthase (iNOS). Additionally, it may interact with other biomolecules involved in cellular signaling pathways, thereby modulating their activity.
Cellular Effects
3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid exerts significant effects on various types of cells and cellular processes. It has been observed to inhibit the production of nitric oxide in LPS-activated RAW264.7 cells, indicating its potential anti-inflammatory properties . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it may downregulate the expression of pro-inflammatory genes and upregulate anti-inflammatory genes, thereby modulating the inflammatory response. Furthermore, 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid may affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid involves its interaction with various biomolecules. It binds to specific enzymes and proteins, inhibiting or activating their activity. For instance, it inhibits the activity of iNOS, thereby reducing the production of nitric oxide . This inhibition is likely due to the binding of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid to the active site of iNOS, preventing its interaction with its substrate. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of pro-inflammatory and anti-inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. For instance, it has been noted that the stock solution of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid can be stored below -20°C for several months without significant degradation . The compound should be used on the same day it is prepared to ensure maximum efficacy. Long-term studies have shown that 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid can maintain its anti-inflammatory effects over extended periods, although its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid vary with different dosages in animal models. At low doses, it has been observed to exert anti-inflammatory and anti-cancer effects without significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. The threshold effects of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid in animal models are crucial for determining its therapeutic window and safe dosage range.
Metabolic Pathways
3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and activity. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the bioavailability and efficacy of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid, as well as its potential side effects.
Transport and Distribution
The transport and distribution of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound may be transported across cell membranes by solute carrier (SLC) transporters or ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid within tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is crucial for its activity and function. This compound may be targeted to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may localize to the cytoplasm or mitochondria, influencing cellular metabolism and signaling pathways.
属性
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-1,10-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-8-oxo-3,4,5,6,6a,7,8a,10,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,16-17,20-23,33,36H,8-15H2,1-6H3,(H,34,35)/t17-,20-,21+,22-,23-,25-,26-,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHKBYFDFSIXJN-WQMBMQKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(=O)C5C4(CCC(C5(C)C=O)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC(=O)[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Potassium;2-[3-[5-[(2-methoxysulfonothioylacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[3-(trioxido-lambda4-sulfanyl)propyl]indole-5-sulfonate](/img/structure/B1151713.png)
![(1S,1'R,5S,6S,9R)-2',2',10-Trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde](/img/structure/B1151718.png)
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(chloromethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate](/img/structure/B1151727.png)

